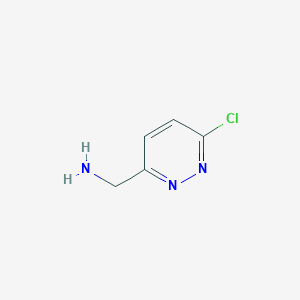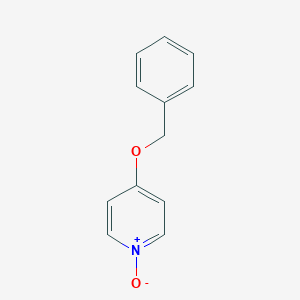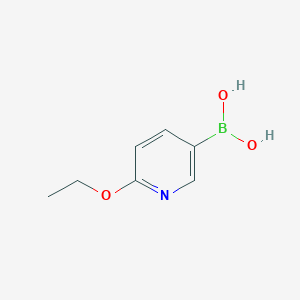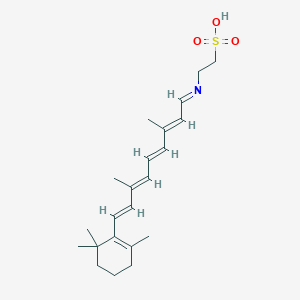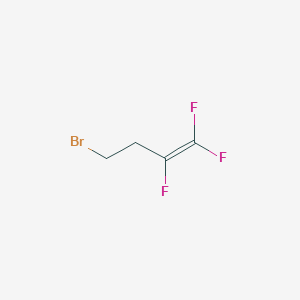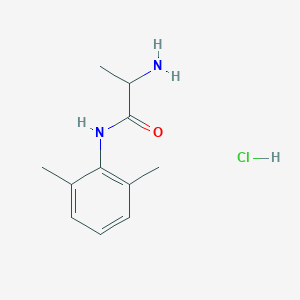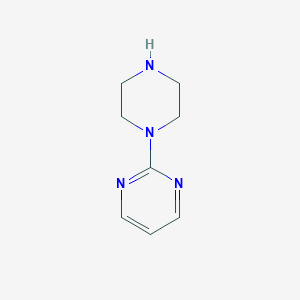
2-(1-Piperazinyl)pyrimidine
概要
説明
1-(2-ピリミジニル)ピペラジンは、化学化合物であり、ピペラジンの誘導体です。これは、不安解消薬であるブスピロンの代謝産物として知られています。 この化合物は、α2-アドレナリン受容体のアンタゴニストとして作用し、より少ない程度では、5-HT1A受容体の部分アゴニストとして作用します .
準備方法
1-(2-ピリミジニル)ピペラジンは、さまざまな方法で合成することができます。一般的な方法の1つは、アルカリ条件下でN-Boc-ピペラジンと2-クロロピリミジンを縮合反応させることにより、1-(2-ピリミジン)-4-Boc-ピペラジンを得ることです。 この中間体は、その後、酸性条件下で加水分解され、1-(2-ピリミジニル)ピペラジンが得られます . この方法は、その簡便さ、不純物レベルの低さ、および費用対効果のために、工業生産に適しています。
化学反応の分析
1-(2-ピリミジニル)ピペラジンは、次のようないくつかのタイプの化学反応を起こします。
置換反応: さまざまな求電子剤と反応して、置換誘導体を形成することができます。
酸化と還元: この化合物は、特定の条件下で酸化または還元することができますが、詳細な反応条件や生成物は十分に文書化されていません。
科学研究での応用
1-(2-ピリミジニル)ピペラジンは、科学研究でさまざまな用途があります。
科学的研究の応用
1-(2-Pyrimidinyl)piperazine has diverse applications in scientific research:
作用機序
1-(2-ピリミジニル)ピペラジンは、主にα2-アドレナリン受容体のアンタゴニストとして作用することで効果を発揮し、結合親和性(Ki)は7.3〜40 nMです。 また、5-HT1A受容体の部分アゴニストとしても作用し、Kiは414 nM、効力(Emax)は54%です . これらの相互作用は、神経伝達に影響を与え、その不安解消作用に関連しています。
類似の化合物との比較
1-(2-ピリミジニル)ピペラジンは、その特定の受容体相互作用のためにユニークです。類似の化合物には以下が含まれます。
ブスピロン: 1-(2-ピリミジニル)ピペラジンに代謝される不安解消薬.
ダサチニブ: 異なる一次メカニズムを持っていますが、構造的な特徴が似ている抗癌剤.
エプタピロン、ゲピロン、イプサピロン、ピリベジル、レボスピロン、タンドスピロン、チリラザド、ウメスピロン、ザロスピロン: これらの化合物は、構造的に類似しており、さまざまな治療目的、主に不安解消薬として使用されます.
1-(2-ピリミジニル)ピペラジンは、その特定の受容体結合プロファイルと、ブスピロンの代謝産物としての役割により、ユニークな薬理学的特性に貢献しています。
類似化合物との比較
1-(2-Pyrimidinyl)piperazine is unique due to its specific receptor interactions. Similar compounds include:
Buspirone: An anxiolytic drug that metabolizes into 1-(2-Pyrimidinyl)piperazine.
Dasatinib: An anticancer agent with a different primary mechanism but similar structural features.
Eptapirone, Gepirone, Ipsapirone, Piribedil, Revospirone, Tandospirone, Tirilazad, Umespirone, Zalospirone: These compounds share structural similarities and are used for various therapeutic purposes, primarily as anxiolytics.
1-(2-Pyrimidinyl)piperazine stands out due to its specific receptor binding profile and its role as a metabolite of buspirone, contributing to its unique pharmacological properties.
特性
IUPAC Name |
2-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFGEHILMYPTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864967 | |
| Record name | 2-(Piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20980-22-7, 125523-53-7 | |
| Record name | 1-(2-Pyrimidinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20980-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Pyrimidinyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020980227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kampirone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125523537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperazin-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-PYRIMIDINYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3B5B38F56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
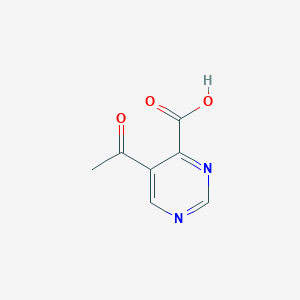
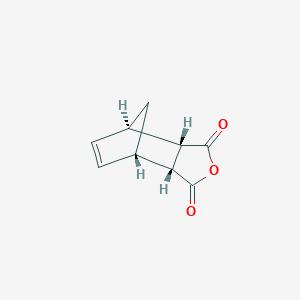
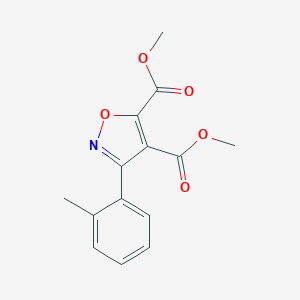
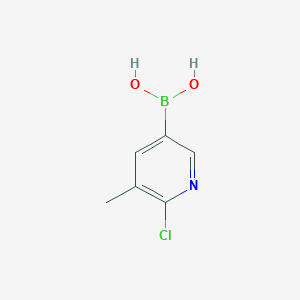

![1-[3-(HYDROXYMETHYL)PHENYL]ETHANONE](/img/structure/B151883.png)
